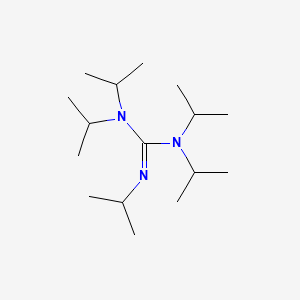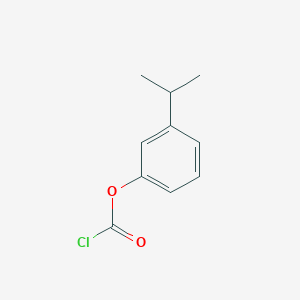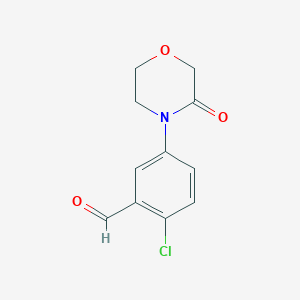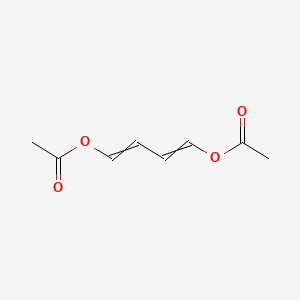![molecular formula C16H23FN2O2 B12435200 Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate CAS No. 816468-54-9](/img/structure/B12435200.png)
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23FN2O2. It is used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry. This compound is known for its role in the preparation of fentanyl analogues and other related derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-fluoroaniline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include tert-butyl chloroformate and 4-fluoroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is often produced in bulk for use as an intermediate in pharmaceutical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of fentanyl analogues.
Industry: It is used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. In the context of fentanyl synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include nucleophilic substitution and amide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in fentanyl synthesis.
N-Phenyl-4-piperidinamine: Another precursor in fentanyl synthesis.
N-Phenethyl-4-piperidone: Used in the synthesis of fentanyl and its analogues.
Uniqueness
Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and the properties of the final product. This makes it a valuable intermediate in the synthesis of specific fentanyl analogues that require this structural feature .
Propiedades
Número CAS |
816468-54-9 |
|---|---|
Fórmula molecular |
C16H23FN2O2 |
Peso molecular |
294.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-fluoroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11H2,1-3H3 |
Clave InChI |
YJTKQBHNTVUOFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
![1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12435129.png)




![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
![alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose](/img/structure/B12435169.png)

![4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid](/img/structure/B12435177.png)
![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)


